molecular formula C11H13NO3S B12414868 DL-Phenylmercapturic acid-d2

DL-Phenylmercapturic acid-d2

Cat. No.: B12414868
M. Wt: 241.31 g/mol
InChI Key: CICOZWHZVMOPJS-RJSZUWSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Phenylmercapturic Acid-d2 is a deuterated analog of DL-Phenylmercapturic Acid (CAS: 20640-68-0), a cysteine-derived mercapturic acid. Mercapturic acids are metabolic conjugates formed via the glutathione pathway, where xenobiotics are conjugated to cysteine, acetylated, and excreted in urine . The deuterated form (d2) incorporates two deuterium atoms, typically replacing hydrogen atoms in the acetyl or phenyl group, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays. This isotopic labeling minimizes interference from matrix effects and improves quantification accuracy in analytical workflows like LC-MS/MS .

For example, deuterated sulfuric acid (D2SO4, CAS: 13813-19-9) is used as a reagent in isotopic labeling studies , suggesting analogous roles for deuterated mercapturic acids in traceable biomarker analysis.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i7D2

InChI Key

CICOZWHZVMOPJS-RJSZUWSASA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)NC(=O)C)SC1=CC=CC=C1

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylmercapturic acid-d2 typically involves the deuteration of DL-Phenylmercapturic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis pathway. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylmercapturic acid-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Toxicological Research

DL-Phenylmercapturic acid-d2 is primarily utilized to study the metabolic pathways of benzene and its effects on human health. As a biomarker, it helps in assessing benzene exposure levels in occupational settings.

  • Case Study: Benzene Exposure in Workers
    A study involving workers exposed to low levels of benzene found that urinary concentrations of S-phenylmercapturic acid were significantly higher than those in control groups. The research established a correlation between urinary levels of this metabolite and hematotoxic effects, including decreased white blood cell counts and changes in histone modifications associated with DNA damage .

Environmental Monitoring

The compound is also employed in environmental studies to monitor benzene exposure in various settings, including industrial sites and urban areas.

  • Data Table: Environmental Monitoring Studies
Study LocationSample TypeDetection MethodFindings
Petrochemical PlantUrine SamplesHPLCElevated levels of S-phenylmercapturic acid in exposed workers .
Urban AreaAir SamplesGas ChromatographyDetected benzene levels correlated with urinary metabolites .

Pharmacokinetics

This compound serves as a tool for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of benzene and its metabolites.

  • Case Study: Metabolism of Benzene
    Research has shown that the metabolic pathway of benzene involves its conversion to phenol, catechol, and subsequently to S-phenylmercapturic acid. The use of deuterated compounds like this compound allows for precise tracking of these metabolites using mass spectrometry techniques .

Method Development for Analysis

The development of analytical methods for detecting this compound is crucial for its applications in research.

  • Data Table: Analytical Methods Developed
Method TypeDescriptionReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity method for quantifying metabolites in urine samples .
High-Performance Liquid Chromatography (HPLC)Optimized conditions for separating benzene metabolites .

Clinical Research

In clinical settings, this compound can be utilized to study the effects of benzene exposure on various health outcomes, including cancer risk.

  • Case Study: Cancer Risk Assessment
    A longitudinal study assessed the relationship between urinary S-phenylmercapturic acid levels and the incidence of hematological malignancies among workers exposed to benzene. Results indicated a significant association between higher metabolite levels and increased cancer risk, highlighting the importance of monitoring this biomarker in occupational health assessments .

Mechanism of Action

The mechanism of action of DL-Phenylmercapturic acid-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise quantitation using techniques like mass spectrometry. This enables researchers to study the pharmacokinetics, metabolism, and distribution of the compound in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DL-Phenylmercapturic Acid-d2 with structurally or functionally related compounds:

Compound This compound S-Phenylmercapturic Acid Hippuric Acid
CAS No. Not explicitly provided (Inferred: 20640-68-0 with d2 modification) 未提供 (See M52643 ) 495-69-2
Molecular Formula C11H11D2NO3S (Inferred) C11H13NO3S C9H9NO3
Molecular Weight ~241.29 (Inferred) 239.29 179.17
Role Isotopic internal standard for MS Benzene exposure biomarker Dietary aromatic compound metabolite
Analytical Use Quantification of non-deuterated analogs Detected via GC, HPLC, LC-MS/MS Urine analysis via colorimetry or MS
Structural Highlight Deuterium atoms at specific positions S-phenyl conjugation to cysteine Benzoyl-glycine conjugate

Key Findings:

Isotopic Labeling Advantage : Unlike S-Phenylmercapturic Acid (a benzene metabolite used for biomonitoring), this compound’s deuterium atoms enable precise quantification in complex biological matrices. This mirrors the use of deuterated sulfuric acid (D2SO4) in isotopic studies .

Structural Specificity : this compound differs from Hippuric Acid in its cysteine-derived backbone and sulfur-containing structure, which is critical for detecting sulfur-based toxicants (e.g., benzene derivatives) .

Biomarker Stability : S-Phenylmercapturic Acid is widely validated as a benzene biomarker, but its deuterated analog (d2) would offer improved stability in long-term storage and reduced signal suppression in MS .

Biological Activity

DL-Phenylmercapturic acid-d2 (also known as S-phenylmercapturic acid-d2 or SPMA-d2) is a deuterated derivative of S-phenylmercapturic acid (SPMA), a metabolite commonly associated with benzene exposure. The biological activity of SPMA-d2 is primarily studied in the context of its role as a biomarker for assessing exposure to benzene and its potential implications in human health, particularly regarding DNA damage and cancer risk.

SPMA-d2 is formed through the conjugation of benzene oxide with glutathione, followed by further metabolic transformations. This process is indicative of the body’s detoxification mechanisms against benzene, a known carcinogen. The presence of SPMA in urine serves as a reliable biomarker for benzene exposure, allowing researchers to assess internal doses and potential health risks associated with occupational and environmental exposures.

Case Studies and Research Findings

  • Occupational Exposure to Benzene : A study involving 96 male petrochemical workers revealed that those exposed to low doses of benzene had significantly higher urinary levels of SPMA compared to matched controls. This study also assessed DNA damage using the Comet assay and found a positive correlation between SPMA levels and DNA damage indicators, suggesting that higher SPMA concentrations may reflect greater genetic harm due to benzene exposure .
  • DNA Damage and Repair Mechanisms : Research has shown that increased levels of SPMA are associated with alterations in DNA repair mechanisms. Specifically, the study indicated that workers with elevated SPMA levels exhibited decreased methylation of O6-methylguanine-DNA methyltransferase (MGMT), an important enzyme involved in DNA repair. This decrease was positively correlated with the degree of DNA damage observed .
  • Metabolomic Profiling : In a separate analysis, metabolomic profiling identified various metabolites, including SPMA, that were differentially regulated in individuals exposed to benzene compared to controls. The findings highlighted the potential use of SPMA as a biomarker not only for exposure assessment but also for understanding broader metabolic disruptions caused by toxicant exposure .

Quantitative Analysis

The quantification of SPMA-d2 in biological samples is typically performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). A study developed a rapid LC-MS/MS method for quantifying SPMA in human urine, achieving limits of detection as low as 0.026 μg/L, which underscores the sensitivity and reliability of this biomarker in biological monitoring .

Study Sample Size SPMA Levels (μg/L) Findings
Petrochemical Workers96Higher in exposedCorrelation with DNA damage
Control Group100LowerBaseline comparison for exposure assessment
Metabolomic AnalysisVariableVariousIdentification of differential metabolites

Implications for Health

The biological activity of this compound highlights its significance as a biomarker for benzene exposure and its potential role in assessing health risks associated with chemical exposure. Elevated levels of this compound may indicate increased risk for genetic damage and subsequent development of hematological malignancies.

Q & A

Q. What is the role of DL-Phenylmercapturic acid-d2 in quantifying benzene exposure biomarkers, and how is it methodologically validated?

this compound serves as a deuterated internal standard in mass spectrometry (MS) to enhance the precision of quantifying its non-deuterated counterpart, a biomarker for benzene exposure. Validation involves spiking known concentrations into biological matrices (e.g., urine) and assessing recovery rates, matrix effects, and ion suppression using LC-MS/MS. Calibration curves with R² > 0.99 and inter-day CV < 15% are typical benchmarks .

Q. Which analytical methods are most effective for detecting this compound in complex biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Key parameters include:

  • Column : C18 reverse-phase (e.g., 2.1 × 100 mm, 1.7 µm).
  • Ionization : Electrospray ionization (ESI) in negative mode.
  • Mobile phase : Gradient of methanol/water with 0.1% formic acid. Deuterated standards mitigate matrix interference, improving signal-to-noise ratios .

Advanced Research Questions

Q. How can isotopic purity of this compound impact quantitative accuracy, and what methods ensure its verification?

Isotopic impurities (e.g., residual non-deuterated species) can skew MS results. Verification requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific positions.
  • High-Resolution MS (HRMS) : To detect isotopic peaks (e.g., m/z shifts of +2 for d2 labeling).
  • Synthesis QC : Purification via preparative HPLC to ≥98% isotopic purity, as lower purity increases quantification uncertainty .

Q. What experimental design considerations address contradictions in recovery rates across different biological matrices?

Discrepancies in recovery (e.g., urine vs. plasma) often arise from protein binding or pH-dependent stability. Solutions include:

  • Matrix-matched calibration : Using analyte-free matrices from control subjects.
  • Stability tests : Assessing degradation under varying storage conditions (e.g., -80°C vs. 4°C).
  • Additive optimization : Adding antioxidants (e.g., ascorbic acid) to prevent oxidation .

Q. How do co-eluting metabolites interfere with this compound detection, and what chromatographic strategies resolve this?

Co-elution with endogenous metabolites (e.g., hippuric acid) can cause false positives. Mitigation strategies:

  • Chromatographic separation : Extending run times or using ultra-high-performance LC (UHPLC).
  • Multiple Reaction Monitoring (MRM) : Selecting unique precursor-to-product ion transitions (e.g., m/z 239 → 152 for this compound).
  • Sample cleanup : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

Q. What are the limitations of using this compound in longitudinal exposure studies, and how can they be addressed?

Long-term stability in stored samples may degrade due to hydrolysis. Solutions:

  • Freeze-thaw stability assays : Testing ≤3 cycles to establish storage protocols.
  • Batch normalization : Including QC samples in each analytical batch to correct for drift.
  • Alternative derivatization : Acetylation to enhance stability in aqueous matrices .

Data Analysis & Reproducibility

Q. How should researchers statistically validate inter-laboratory variability in this compound quantification?

Conduct a round-robin study across multiple labs using standardized protocols. Metrics include:

  • Inter-lab CV : Acceptable thresholds < 20% for biomarker assays.
  • Bland-Altman plots : Visualizing bias between labs.
  • Reference materials : Certified standards traceable to NIST or similar bodies .

Q. What metadata is critical for ensuring reproducibility in studies using this compound?

Essential metadata includes:

  • Synthetic route : Reaction conditions, purification steps.
  • Analytical parameters : LC gradient, MS transitions, collision energies.
  • Sample handling : Storage duration, freeze-thaw history. FAIR (Findable, Accessible, Interoperable, Reusable) principles should guide documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.